molecular formula C15H18F3NO5 B2563459 (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid CAS No. 1212864-57-7

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid

Número de catálogo: B2563459
Número CAS: 1212864-57-7
Peso molecular: 349.306
Clave InChI: RMRFZVYLKTUKNA-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a propanoic acid backbone, and a 3-(trifluoromethoxy)phenyl substituent. This compound is structurally designed for applications in medicinal chemistry, particularly as a building block for peptide synthesis or as a precursor for small-molecule inhibitors. The Boc group enhances stability during synthetic processes, while the trifluoromethoxy substituent introduces unique electronic and steric properties, influencing solubility, metabolic stability, and target binding .

Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRFZVYLKTUKNA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid, commonly referred to as a derivative of amino acids with a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies highlighting its pharmacological significance.

The compound has the following chemical specifications:

PropertyValue
Molecular Formula C₁₄H₁₆F₃N₁O₄
Molar Mass 305.28 g/mol
Density 1.319 g/cm³ (predicted)
Boiling Point 303.8 °C (predicted)
pKa 2.37 (predicted)

These properties suggest that the compound is stable under various conditions, making it suitable for further biological evaluations.

The trifluoromethyl group in the compound is known to enhance lipophilicity and bioactivity. Research indicates that compounds containing trifluoromethyl groups can exhibit increased potency in inhibiting specific enzymes and receptors due to their unique electronic properties. For instance, the incorporation of a trifluoromethyl group has been shown to increase the inhibitory activity against serotonin reuptake transporters by several folds compared to non-fluorinated analogs .

Enzyme Inhibition

Research studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

  • Inhibition of HDACs : The compound has been tested against histone deacetylases (HDACs), which play a crucial role in cancer biology. Preliminary data suggest that it may inhibit certain HDAC isoforms, potentially leading to altered gene expression related to tumor suppression .
  • Serotonin Reuptake Inhibition : The presence of the trifluoromethoxy group enhances its ability to inhibit serotonin uptake, suggesting potential applications in treating mood disorders .

Case Studies

  • Cancer Research : A study evaluating the effects of similar compounds on cancer cell lines indicated that derivatives with trifluoromethyl substitutions could induce apoptosis in cancer cells by modulating HDAC activity. The results showed IC50 values ranging from 14 to 67 nM for various HDAC isoforms, indicating potent activity .
  • Neuropharmacology : Another study highlighted the role of fluorinated amino acids in modulating neurotransmitter systems. Compounds similar to this compound were found to significantly enhance synaptic transmission in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

The compound is utilized in the synthesis of peptides that exhibit biological activity. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable building block in drug design. For instance, it has been incorporated into peptides that target specific receptors or enzymes involved in diseases such as cancer and diabetes.

Case Study Example :
In a study focused on the synthesis of peptide inhibitors for a specific enzyme linked to cancer progression, Boc-L-3-Trifluoromethylphenylalanine was used to create a peptide library. The resulting peptides showed varying degrees of inhibitory activity, highlighting the compound's role in developing potential therapeutics .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The tert-butoxycarbonyl (Boc) protecting group is widely used in SPPS due to its stability under various conditions and ease of removal. The incorporation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid allows for the selective formation of peptides with enhanced properties.

Data Table: Comparison of Protecting Groups in SPPS

Protecting GroupStabilityRemoval ConditionsApplication
BocHighAcidic conditionsGeneral use
FmocModerateBasic conditionsSensitive peptides
CbzLowHydrogenationLess common

Biochemical Research

3.1 Enzyme Inhibition Studies

Research has indicated that peptides containing this compound can act as enzyme inhibitors. The trifluoromethyl group contributes to the binding affinity and specificity towards target enzymes.

Case Study Example :
A study investigated the inhibition of a specific protease by peptides synthesized using this compound. Results demonstrated that modifications in the phenylalanine residue significantly influenced the inhibitory potency, underscoring the importance of this compound in enzyme studies .

Material Science

4.1 Polymer Chemistry

The compound's unique chemical structure allows it to be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogs

Key analogs and their structural distinctions are summarized in Table 1 .

Compound Substituent on Phenyl Ring Key Structural Features Reference
(S)-2-((Boc)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid (Target) 3-(trifluoromethoxy) - Boc-protected amine
- Propanoic acid
- Electron-withdrawing CF3O group
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-fluoro - Smaller substituent (F)
- Reduced lipophilicity vs. CF3O
(S)-2-((Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid 3-(methylsulfonyl) - Polar sulfonyl group
- Higher solubility in polar solvents vs. CF3O
(S)-2-((Boc)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid 4-(TBDMS-protected hydroxy) - Bulky silyl ether
- Hydroxy group masked for orthogonal deprotection
(S)-3-((Boc)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid 3-(trifluoromethyl) - CF3 group (electron-withdrawing)
- Higher logP vs. CF3O
(S)-2-((Boc)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid 4-(2-(dimethylamino)ethoxy) - Basic aminoethoxy chain
- Enhanced water solubility

Physicochemical Properties

Table 2 highlights critical property differences:

Property Target Compound 4-Fluoro Analog 3-(Methylsulfonyl) Analog 3-(Trifluoromethyl) Analog
logP (Predicted) ~2.8–3.2 ~2.1–2.5 ~1.5–2.0 ~3.0–3.5
Solubility Low in water; soluble in DCM/THF Moderate in polar solvents High in DMSO/water Low in water
pKa (Carboxylic Acid) ~2.9–3.2 ~2.8–3.0 ~2.5–2.8 ~2.9–3.1
Metabolic Stability High (CF3O resists oxidation) Moderate Low (sulfonyl susceptible) High (CF3 stable)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethoxy)phenyl)propanoic acid?

  • Methodology : The synthesis typically involves coupling reactions under anhydrous conditions. For example, similar Boc-protected amino acids are synthesized using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (CH₂Cl₂), with DMAP (4-dimethylaminopyridine) as a catalyst. After reaction completion, the product is purified via preparative HPLC using phenyl-based columns to isolate enantiomerically pure compounds .
  • Key Steps :

  • Protection of the amino group with tert-butoxycarbonyl (Boc).
  • Coupling with a trifluoromethoxy-substituted phenylpropanoic acid derivative.
  • Acidic workup (e.g., using HCl) to remove protecting groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Verify the presence of characteristic peaks, such as the Boc-protected amine (~1.4 ppm for tert-butyl groups) and aromatic protons from the trifluoromethoxy phenyl group (~7.0–7.5 ppm) .
  • LCMS (ES+) : Confirm molecular weight ([M+H]⁺ expected for C₁₅H₁₉F₃NO₅: 350.1 g/mol) and assess purity (>95% by HPLC) .
  • Chiral HPLC : Ensure enantiomeric excess (>99%) using chiral stationary phases .

Q. What safety precautions are critical when handling this compound?

  • Hazards : The compound may pose risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). The trifluoromethoxy group can release toxic fumes upon decomposition .
  • Protocols :

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood with proper ventilation.
  • Store in a dry, cool environment (2–8°C) under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Selection : Replace CH₂Cl₂ with THF/water mixtures to improve solubility of intermediates, as demonstrated for analogous Boc-protected amino acids (61.6% yield achieved via silica gel chromatography) .
  • Catalyst Screening : Test alternative coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce side-product formation .
  • Temperature Control : Maintain reactions at 0–5°C during coupling to minimize racemization .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound?

  • Case Study : If NMR shows unexpected splitting patterns, consider:

  • Variable Temperature NMR : Assess rotational barriers of the trifluoromethoxy group, which may cause dynamic broadening at room temperature .
  • 2D-COSY/HMBC : Assign ambiguous proton/carbon signals by correlating adjacent nuclei (e.g., confirming the propanoic acid backbone) .
    • Contingency : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference from fluorine .

Q. How does the trifluoromethoxy substituent influence the compound’s pharmacokinetic profile?

  • Metabolic Stability : The CF₃O group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. Compare with fluorophenyl analogs (e.g., 4-fluorophenyl derivative in ) to quantify metabolic half-life differences .
  • In Silico Modeling : Use software like Schrödinger’s QikProp to predict ADME properties, focusing on CYP450 enzyme interactions and plasma protein binding .

Q. What strategies mitigate by-product formation during Boc deprotection?

  • Optimized Conditions :

  • Use TFA (trifluoroacetic acid) in CH₂Cl₂ at 0°C for controlled deprotection, minimizing acid-sensitive group degradation .
  • Add scavengers like triisopropylsilane (TIS) to quench carbocation by-products from tert-butyl group removal .
    • Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexanes) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.